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Compound of Interest

Compound Name: 2-Methyl-8-quinolinol 1-oxide

Cat. No.: B1608998 Get Quote

As a Senior Application Scientist, this document provides a detailed technical guide for

researchers, scientists, and drug development professionals on the experimental use of 2-
Methyl-8-quinolinol 1-oxide. This guide is structured to provide not just procedural steps, but

also the scientific rationale behind them, ensuring both technical accuracy and practical, field-

proven insights.

Introduction to 2-Methyl-8-quinolinol 1-oxide
2-Methyl-8-quinolinol 1-oxide is a derivative of the well-known chelating agent 8-

hydroxyquinoline. The core structure, a quinoline ring, is prevalent in a wide array of bioactive

molecules, including natural products and synthetic therapeutics with anticancer, antiviral, and

antimalarial properties.[1][2][3] The addition of a methyl group at the 2-position and an N-oxide

functional group modifies the electronic and steric properties of the parent molecule, potentially

enhancing its biological activity, altering its metal-binding affinity, and improving its

pharmacokinetic profile.

The N-oxide moiety can increase solubility and act as a prodrug, being reduced in vivo to the

parent quinoline. The 8-hydroxyl group is critical for the compound's potent metal-chelating

ability, which is often central to its mechanism of action.[4][5] By forming stable complexes with

essential metal ions like iron, copper, and zinc, it can disrupt vital cellular processes in

pathogenic organisms or cancer cells.[4][6] This guide will detail the synthesis of this specific

derivative and provide a protocol for evaluating its potential antimicrobial applications.
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Physicochemical Properties and Data
The properties of 2-Methyl-8-quinolinol 1-oxide can be extrapolated from its parent

compounds, 2-Methyl-8-quinolinol (CAS 826-81-3) and 8-Quinolinol 1-oxide (CAS 1127-45-3).

Property
Value
(Predicted/Extrapolated)

Source/Rationale

CAS Number Not readily available Specific derivative

Molecular Formula C₁₀H₉NO₂ Based on structure[7][8]

Molecular Weight 175.19 g/mol Calculated from formula

Appearance
Likely a faint yellow to brown

crystalline solid

Based on parent

compounds[4][9]

Melting Point ~140-150 °C

Intermediate between 2-

Methyl-8-quinolinol (71-73 °C)

and 8-Quinolinol 1-oxide (135-

138 °C)[7]

Solubility

Soluble in organic solvents

(e.g., DMSO, DMF,

Chloroform), sparingly soluble

in water

Typical for quinoline

derivatives[4]

Part 1: Synthesis Protocol for 2-Methyl-8-quinolinol
1-oxide
This protocol describes the synthesis via direct oxidation of 2-Methyl-8-quinolinol. The

methodology is adapted from the established synthesis of 8-Hydroxyquinoline N-oxide.[10]

Causality and Rationale
The synthesis utilizes meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective

oxidizing agent for converting N-heterocycles to their corresponding N-oxides. The reaction is

performed at a low temperature (0°C) to control the exothermic nature of the oxidation and to

minimize side reactions. Chloroform is used as the solvent due to its ability to dissolve the
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reactant and its relative inertness under the reaction conditions. The workup with ammonium

hydroxide is designed to remove the acidic byproduct, 3-chlorobenzoic acid, by converting it to

its more water-soluble ammonium salt.

Synthesis Workflow Diagram
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Preparation

Reaction

Workup & Purification

Dissolve 2-Methyl-8-quinolinol
in Chloroform

Cool solution to 0°C
in an ice bath

Slowly add m-CPBA

Stir at 0°C for 3 hours

Filter to remove
3-chlorobenzoic acid

Concentrate filtrate
to dryness

Triturate solid with
dilute NH4OH

Isolate solid, wash
with H2O, and dry

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Methyl-8-quinolinol 1-oxide.
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Materials and Reagents
Reagent Grade Supplier Example

2-Methyl-8-quinolinol (CAS

826-81-3)
≥98% Sigma-Aldrich[7]

meta-Chloroperoxybenzoic

acid (m-CPBA)
Reagent grade (≤77%) Sigma-Aldrich

Chloroform (CHCl₃) ACS grade Fisher Scientific

Ammonium Hydroxide

(NH₄OH)
~2% aqueous solution VWR

Deionized Water (H₂O) Millipore

Step-by-Step Protocol
Preparation: In a 1 L round-bottom flask, dissolve 10.0 g (62.8 mmol) of 2-Methyl-8-quinolinol

in 400 mL of chloroform. Place the flask in an ice-water bath and stir with a magnetic stirrer

until the solution temperature reaches 0°C.

Reaction: Slowly add 16.0 g of m-CPBA (tech grade, ~77%, approx. 72 mmol) to the cooled

solution over 5-10 minutes. The addition is exothermic; maintain the temperature at or below

5°C.

Incubation: Keep the reaction mixture at 0°C and continue stirring for 3 hours. During this

time, the 3-chlorobenzoic acid byproduct will precipitate as a white solid.

Filtration: Remove the precipitated 3-chlorobenzoic acid by vacuum filtration using a Büchner

funnel.

Concentration: Transfer the orange-colored filtrate to a rotary evaporator and concentrate to

dryness under reduced pressure.

Purification: Triturate the resulting solid residue with 200 mL of 2% ammonium hydroxide

solution to remove any remaining acidic byproduct.
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Isolation: Isolate the solid product by vacuum filtration. Wash the solid on the filter with two

100 mL portions of cold deionized water.

Drying: Dry the final product, 2-Methyl-8-quinolinol 1-oxide, in a vacuum oven at 40-50°C

to a constant weight.

Validation: Confirm the identity and purity of the product using techniques such as NMR,

FTIR, and melting point analysis.

Part 2: Application Note - Antimicrobial Activity
Screening
Scientific Rationale
Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[1][11] The

proposed mechanism often involves the chelation of essential metal ions, disrupting

metalloenzyme function and generating oxidative stress within the microbial cell. This protocol

details a standard broth microdilution assay to determine the Minimum Inhibitory Concentration

(MIC) of 2-Methyl-8-quinolinol 1-oxide against representative bacterial strains.

Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of antimicrobial action via metal chelation.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards

Institute (CLSI).

Materials and Reagents
2-Methyl-8-quinolinol 1-oxide (synthesized)

Dimethyl sulfoxide (DMSO), sterile

Cation-adjusted Mueller-Hinton Broth (MHB), sterile
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Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Sterile 96-well microtiter plates

Spectrophotometer (for measuring OD₆₀₀)

Positive control antibiotic (e.g., Ciprofloxacin)

Sterile saline (0.85% NaCl)

Workflow for MIC Assay

Preparation Assay Setup Incubation & Analysis

Prepare stock solution
of compound in DMSO

Perform serial dilutions
of compound in MHB

in 96-well plate

Prepare bacterial inoculum
(0.5 McFarland standard)

Add bacterial inoculum
to each well

Incubate plate at 37°C
for 18-24 hours

Determine MIC by
visual inspection or

OD600 reading

Click to download full resolution via product page

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-Methyl-8-quinolinol 1-
oxide in sterile DMSO. The high concentration is necessary for the subsequent serial

dilutions. DMSO is used for its ability to solubilize a wide range of organic compounds.

Bacterial Inoculum Preparation:

From a fresh agar plate, select 3-5 colonies of the test bacterium.

Suspend the colonies in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute this suspension 1:150 in sterile MHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL for the assay.

Plate Preparation (Serial Dilution):

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

Add 200 µL of the compound stock solution (appropriately diluted in MHB to twice the

highest desired final concentration) to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then

transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from

well 10.

Well 11 will serve as the growth control (MHB + inoculum, no compound).

Well 12 will serve as the sterility control (MHB only).

Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through

11. This brings the final volume in each well to 200 µL and halves the compound

concentration, achieving the desired final test concentrations.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric

conditions.

Data Interpretation:

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the organism.

Check the sterility control (well 12) for any contamination (should be clear).

Check the growth control (well 11) for adequate bacterial growth (should be turbid).

Record the MIC value in µg/mL.
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Safety, Handling, and Storage
As a novel compound, 2-Methyl-8-quinolinol 1-oxide should be handled with care. The

following precautions are based on data from related quinoline compounds.[12][13]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves.[7][13]

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[12] Avoid contact with skin and eyes.

Toxicity: Quinoline derivatives can be toxic if swallowed and may cause skin and eye

irritation.[14] This compound is predicted to be very toxic to aquatic life with long-lasting

effects.[13]

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong

oxidizing agents. A storage class of Combustible Solids (11) is appropriate.[7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid

release to the environment.

Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and preliminary biological

evaluation of 2-Methyl-8-quinolinol 1-oxide. The protocols are designed to be self-validating,

with clear checkpoints and controls. The true potential of this compound lies in its modified

physicochemical properties, which may lead to enhanced efficacy or a novel spectrum of

activity compared to its parent molecules. Further research could explore its applications in

areas such as anticancer therapy, neuroprotective agents, or as a fluorescent chemosensor for

metal ion detection, all of which are established applications for 8-hydroxyquinoline derivatives.

[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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